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molecular formula C21H27N B144020 4-Phenyl-1-(4-phenylbutyl)piperidine CAS No. 136534-70-8

4-Phenyl-1-(4-phenylbutyl)piperidine

Cat. No. B144020
M. Wt: 293.4 g/mol
InChI Key: HQGDPZPNAXRCSA-UHFFFAOYSA-N
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Patent
US07629359B2

Procedure details

4-Phenylpiperidine (1 eq) was reacted with 4-phenylbromobutyl (1 eq) in the presence of K2CO3 in acetonitrile at reflux overnight. The product obtained was treated and purified on a silica column. The 1H NMR at 500 MHz is in accordance with the expected structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[K+].[K+].[C:19](#N)[CH3:20]>>[C:1]1([CH:7]2[CH2:8][CH2:9][N:10]([CH2:12][CH2:7][CH2:8][CH2:9][C:20]3[CH:19]=[CH:3][CH:2]=[CH:1][CH:6]=3)[CH2:11][CH2:12]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product obtained
ADDITION
Type
ADDITION
Details
was treated
CUSTOM
Type
CUSTOM
Details
purified on a silica column

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1CCN(CC1)CCCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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